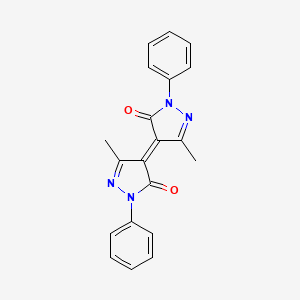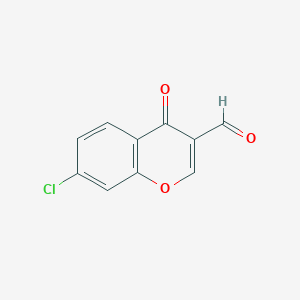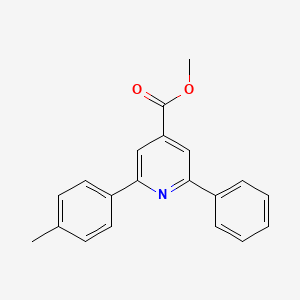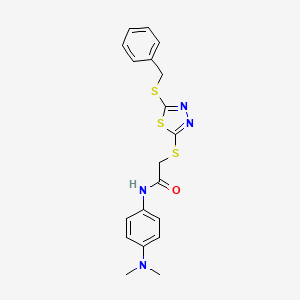
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is a synthetic organic compound characterized by its unique bipyrazole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2’-diphenyl-1,1’-ethanedione with hydrazine derivatives under acidic or basic conditions to form the bipyrazole core. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted bipyrazole derivatives.
科学的研究の応用
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyrazole
- 5,5’-Dimethyl-2,2’-diphenyl-3,3’-bipyrazole
- 4,4’-Diphenyl-2,2’-bipyrazole
Uniqueness
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is unique due to its specific substitution pattern and the presence of the (4E) configuration. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 6334-24-3 | |
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
(4E)-5-methyl-4-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12H,1-2H3/b18-17+ |
InChIキー |
YICZCQJFRONCSB-ISLYRVAYSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=O)C1=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)

